Compound Description: SSR126768A is a potent, highly selective, orally active oxytocin receptor antagonist with a long duration of action. [] It exhibits nanomolar affinity for rat and human recombinant and native oxytocin receptors. [] SSR126768A effectively antagonizes oxytocin-induced intracellular calcium increase and prostaglandin release in human uterine smooth muscle cells. [] In various models, it competitively antagonized oxytocin-induced uterine contractions. [] Due to its properties, SSR126768A is considered a potential tocolytic agent for managing preterm labor. []
Relevance: Both SSR126768A and 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide share a benzamide core structure. Additionally, both compounds feature an indole ring system, although with different substituents and modifications. These shared structural elements suggest potential similarities in their binding modes or pharmacological activities.
Compound Description: This compound is a pyrimidine derivative characterized by its furo[2,3-d]pyrimidine core. [] The crystal structure reveals two crystallographically independent molecules in the asymmetric unit. [] While its biological activity is not explicitly mentioned in the provided abstract, the presence of a pyrrolidine ring, similar to 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, suggests potential similarities in their binding to certain targets.
Relevance: The pyrrolidine substituent on the ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate directly parallels the pyrrolidine group present in the target compound 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide. [] This shared structural element implies a potential for comparable interactions with target proteins or enzymes, although their core structures differ significantly.
Compound Description: This complex compound contains a 1,3,4-oxadiazole ring system and a pyrazolone moiety, which are known pharmacophores in various medicinal chemistry applications. [] The synthesis involved multiple steps, highlighting the potential for diverse structural modifications and their impact on biological activity. The abstract mentions its potential antimicrobial activity. []
Relevance: While significantly more complex in structure, this compound shares the benzamide core with 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide. [] The presence of this common motif suggests a potential for overlapping binding properties, even if their overall pharmacological profiles might differ considerably due to the extensive structural variations.
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)
Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for treating severe asthma. [] It contains a 2-methyl-2H-pyrazolo[4,3-c]pyridine moiety. [] The tert-butyl group on the pyrazole ring is a key site for metabolic oxidation, leading to several metabolites, including an alcohol (Metabolite 3), an acid (Metabolite 4), and the N-demethylated acid (Metabolite 5). []
Relevance: The pyrrolidinone core of BI 894416, while structurally different, shares a five-membered nitrogen-containing ring with the pyrrolidine group in 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide. [] This commonality might contribute to similar spatial arrangements or interactions with specific binding pockets in target proteins.
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)
Compound Description: BI 1342561 is another potent and selective SYK inhibitor similar in structure to BI 894416, differing only in the presence of a 2,3-dimethyl-2H-indazole moiety instead of the pyrazolopyridine. [] This structural change likely affects its binding affinity and selectivity for SYK compared to BI 894416.
Relevance: BI 1342561 shares the pyrrolidinone core with BI 894416, further highlighting the potential relevance of this structural element compared to the pyrrolidine group in 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide. [] The presence of a tert-butyl group, also found in BI 894416, emphasizes the importance of this substituent in the context of SYK inhibition and potential metabolic pathways.
Compound Description: This compound belongs to the N-phenylethyl-benzamide derivative class and exhibits moderate nonselective cytotoxic activity against various cancer cell lines. [] It is isolated from the stems and fruits of Swinglea glutinosa. [] The presence of the long aliphatic chain with double bonds suggests potential for hydrophobic interactions and membrane permeability.
Compound Description: This compound is another N-phenylethyl-benzamide derivative isolated from Swinglea glutinosa, with a structure very similar to the previous compound but featuring an additional acetyl group on the aliphatic chain. [] This subtle modification could impact its physicochemical properties and subsequent biological activity.
Compound Description: This compound is a specifically mentioned benzamide derivative in the context of positive allosteric modulators (PAMs). [] Its exclusion from the claimed compounds suggests it might have been previously known or explored for its activity as a PAM.
Relevance: This compound bears a striking resemblance to 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide. Both share the 3,4-difluorobenzamide core and the 2-methyl-1H-indol-5-yl moiety. [] The key difference lies in the absence of the pyrrolidin-1-yl substituent on the ethyl linker in 3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide. This direct structural comparison suggests that the pyrrolidin-1-yl group might be crucial for the specific activity or selectivity of 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide.
Compound Description: This benzamide derivative, similar to the previous compound, is also excluded from the claimed compounds in the context of PAMs. [] The presence of a bromo group instead of fluorine on the benzamide ring could affect its electronic properties and subsequent interactions with target proteins.
Relevance: This compound, like 3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, shares the benzamide core and the 2-methyl-1H-indol-5-yl group with the target compound 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, but lacks the pyrrolidin-1-yl substituent. [] Its exclusion from the patent, along with other similar compounds, suggests a structure-activity relationship study pointing to the importance of specific substituents for optimal PAM activity.
Compound Description: This benzamide derivative shares a similar structure with the previous two compounds, differing only in the halogen substituent on the benzamide ring (chloro instead of bromo or fluoro). [] Its exclusion from the PAM patent further highlights the importance of specific substitutions for desired activity.
Relevance: This compound strengthens the observation that subtle variations in the benzamide moiety significantly impact the activity of these compounds as PAMs. [] Compared to 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, the absence of the pyrrolidin-1-yl substituent on the ethyl linker again suggests its possible role in enhancing potency or selectivity.
Compound Description: This benzamide derivative deviates from the previous three by having ethoxy substituents on the benzamide ring instead of halogens. [] This change introduces a bulkier and more hydrophobic group, potentially affecting its pharmacokinetic properties and binding interactions.
Relevance: This compound, along with the other excluded benzamide derivatives, illustrates the exploration of various substituents on the benzamide ring to optimize PAM activity. [] Compared to 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, it again lacks the pyrrolidin-1-yl group on the ethyl linker, suggesting that this structural feature might be unique to the target compound and contribute to its specific pharmacological profile.
Compound Description: This benzamide derivative, similar to the previous one, features methoxy substituents on the benzamide ring instead of halogens. [] Methoxy groups are less bulky and more electron-donating compared to ethoxy groups, potentially affecting its binding affinity and selectivity.
Relevance: This compound further emphasizes the structure-activity relationship studies around the benzamide core and the impact of different substituents on PAM activity. [] Compared to 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, it once again highlights the importance of the pyrrolidin-1-yl group on the ethyl linker for the specific activity of the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.